molecular formula C21H19NO2 B12467878 2-methoxy-N,2,2-triphenylacetamide

2-methoxy-N,2,2-triphenylacetamide

Cat. No.: B12467878
M. Wt: 317.4 g/mol
InChI Key: WAOMKTQAGZQVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N,2,2-triphenylacetamide is a substituted acetamide derivative featuring a methoxy group and three phenyl substituents. The compound’s core structure—a central acetamide group modified with aromatic and alkoxy substituents—suggests relevance in biochemical and pharmaceutical contexts, such as enzyme inhibition or drug delivery systems .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-methoxy-N,2,2-triphenylacetamide

InChI

InChI=1S/C21H19NO2/c1-24-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)20(23)22-19-15-9-4-10-16-19/h2-16H,1H3,(H,22,23)

InChI Key

WAOMKTQAGZQVAL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,2,2-triphenylacetamide typically involves the reaction of triphenylacetic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: Triphenylacetic acid and methoxyamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The triphenylacetic acid is dissolved in a suitable solvent, such as dichloromethane, and methoxyamine is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of 2-methoxy-N,2,2-triphenylacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,2,2-triphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxy-N,2,2-triphenylacetone.

    Reduction: Formation of 2-methoxy-N,2,2-triphenylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-methoxy-N,2,2-triphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N,2,2-triphenylacetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-N,2,2-triphenylacetamide with key analogs, focusing on substituent effects, synthesis, and applications.

2-Cyano-N,2,2-Triphenylacetamide (25i)

  • Structure: Replaces the methoxy group with a cyano (-CN) substituent.
  • Synthesis : Prepared via Method C from 2,2-diphenylacetonitrile and isocyanate 24b, yielding 73% pure product .
  • Properties :
    • Melting point: 99–110°C
    • IR peaks: 1046 cm⁻¹ (C-O/C-N) and 1703 cm⁻¹ (amide C=O)

5´-(2,2,2-Triphenylacetamide)-5´-Deoxyadenosine (1)

  • Structure: Triphenylacetamide conjugated to adenosine.
  • Application : Used in luminescence-based assays for measuring West Nile virus methyltransferase activity, highlighting the role of the triphenylacetamide group in biochemical interactions .
  • Key Differences: The adenosine moiety in this derivative enables specific enzyme targeting, unlike the standalone 2-methoxy analog, which may lack such specificity.

2-Methoxy-N,N-Dimethylacetamide

  • Structure : Smaller molecule with dimethylamine instead of triphenyl groups.
  • Properties :
    • Molecular weight: 117.15 g/mol
    • Boiling point: 93–94°C at 15 Torr
    • pKa: -0.77 (predicted) .
  • Key Differences : The absence of bulky phenyl groups reduces steric hindrance, enhancing solubility and volatility compared to the triphenyl variant.

Polymer Tr499-d (Triphenylacetamide End-Groups)

  • Application : Demonstrated 40% efficiency in plasmid DNA (pDNA) delivery to stem cells, outperforming azidotrehalose-end-capped polymers .
  • Key Differences : The polymeric framework amplifies the triphenylacetamide’s role in cellular uptake, whereas the methoxy variant’s standalone activity remains uncharacterized.

Electronic Effects

  • Methoxy (-OCH₃) : Electron-donating nature may increase acetamide stability and influence hydrogen-bonding capacity.
  • Triphenyl Groups : Introduce steric bulk, reducing solubility but improving lipophilicity for membrane interactions .

Thermal Stability

  • 2-Cyano-N,2,2-triphenylacetamide (25i) has a higher melting point (99–110°C) compared to 2-methoxy-N,N-dimethylacetamide (liquid at room temperature), underscoring the stabilizing role of aromatic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.